4-Phenylcyclohexanone (CAS: 4894-75-1) is a solid, aromatic ketone featuring a phenyl group at the 4-position of a cyclohexanone ring. This structure serves as a crucial precursor for introducing the 4-phenylcyclohexyl moiety, a valuable scaffold in the synthesis of pharmaceuticals, liquid crystals, and specialized polymers. Its primary procurement value lies in its ability to direct stereochemical outcomes in downstream reactions, a property not achievable with simpler, unsubstituted ketones like cyclohexanone.
Replacing 4-Phenylcyclohexanone with less expensive alternatives like liquid cyclohexanone or sterically similar analogs like 4-tert-butylcyclohexanone is often unviable. The phenyl group is not merely a sterically bulky substituent; its electronic properties and rigid structure are critical for directing the stereochemical outcomes of nucleophilic additions and reductions. This control over diastereoselectivity is essential for producing the specific cis- or trans-isomers required for biologically active molecules and liquid crystal materials. Using a simpler ketone would result in a fundamentally different product lacking the required three-dimensional structure and associated functional properties.
The reduction of substituted cyclohexanones yields a mixture of cis and trans alcohols, with the ratio being highly dependent on the substituent and reducing agent. For the benchmark comparator 4-tert-butylcyclohexanone, reduction with NaBH4 under kinetic control yields predominantly the trans-alcohol (axial attack) with a diastereomeric ratio of approximately 88:12 (trans:cis). Conversely, reduction with a bulkier reagent like L-Selectride favors equatorial attack, yielding predominantly the cis-alcohol (92:8 cis:trans). 4-Phenylcyclohexanone offers a similar, predictable control over stereochemistry, which is critical for synthesizing specific isomers needed for applications like liquid crystals, where the trans-isomer is often required for desirable mesomorphic properties.
| Evidence Dimension | Product Diastereomer Ratio (trans:cis) after NaBH4 Reduction |
| Target Compound Data | Provides predictable access to specific diastereomers, crucial for performance materials. |
| Comparator Or Baseline | 4-tert-Butylcyclohexanone: ~88:12 (trans:cis) |
| Quantified Difference | The phenyl group provides a different steric/electronic profile than a t-butyl group, influencing isomer ratios, which is a key selection criterion. |
| Conditions | Hydride reduction with Sodium Borohydride (NaBH4) in Ethanol. |
For synthesizing specific alcohol isomers, the choice of ketone precursor directly and predictably controls the majority diastereomer, impacting the properties of the final product.
4-Phenylcyclohexanone is a documented starting material for the synthesis of rigid analogs of Phencyclidine (PCP) and other central nervous system (CNS) ligands. In these syntheses, the 4-phenylcyclohexyl core is a critical component of the pharmacophore, responsible for binding to specific receptors like the PCP and σ sites. The synthesis of one such rigid analog explicitly starts from 4-phenylcyclohexanone, which undergoes a Favorskii ring contraction. Substitution with a non-aromatic ketone like cyclohexanone would fail to produce the target molecule, as the phenyl ring is essential for biological activity.
| Evidence Dimension | Suitability as a Precursor for Specific CNS-Active Scaffolds |
| Target Compound Data | Enables synthesis of rigid PCP analogs via multi-step reaction sequences. |
| Comparator Or Baseline | Cyclohexanone: Cannot be used to synthesize these specific phenyl-containing target molecules. |
| Quantified Difference | 100% requirement for the phenyl group for target molecule synthesis. |
| Conditions | Multi-step organic synthesis, including Favorskii ring contraction. |
For medicinal chemistry programs targeting specific CNS receptors, this exact compound is required to build the necessary pharmacophore; simpler ketones are not viable substitutes.
Unlike the widely used parent compound cyclohexanone, which is a liquid at room temperature (MP ≈ -31 to -16 °C), 4-Phenylcyclohexanone is a crystalline solid with a defined melting point of 73-77 °C. This physical state offers significant advantages in laboratory and process settings. As a solid, it can be weighed with high precision, eliminating the volume and density variations associated with handling liquids. This is critical for stoichiometric control in sensitive reactions where precursor ratios directly impact yield and purity. While it requires dissolution, its solid form prevents issues with volatility and simplifies storage and handling protocols compared to liquid ketones.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 73-77 °C |
| Comparator Or Baseline | Cyclohexanone: approx. -31 to -16 °C (liquid at room temp) |
| Quantified Difference | >90 °C difference in melting point, resulting in a different physical state (Solid vs. Liquid). |
| Conditions | Standard laboratory conditions (STP). |
Procuring the solid form allows for more accurate and reproducible dosing by weight, improving reaction consistency and simplifying lab workflows compared to handling a volatile liquid.
This compound is the designated choice when the synthetic goal is a liquid crystal molecule incorporating a trans-4-phenylcyclohexanol moiety. The predictable stereochemical outcome of its reduction allows for the targeted synthesis of the trans-isomer, which is often essential for achieving the desired nematic or smectic phases and clearing points in the final liquid crystal material.
In drug discovery programs focused on CNS targets, 4-Phenylcyclohexanone serves as a non-negotiable starting material for scaffolds requiring a rigidified phenylcyclohexyl group. Its structure is essential for creating analogs of molecules like PCP, where the specific orientation of the phenyl ring is critical for receptor affinity and selectivity.
When a synthetic route requires the creation of a tertiary alcohol with a specific stereochemistry at the carbinol center, 4-Phenylcyclohexanone is an effective choice. The phenyl group directs the incoming nucleophile, providing a means to control the diastereomeric ratio of the resulting 1,4-disubstituted cyclohexanol product, a level of control not available with unsubstituted cyclohexanone.
Irritant